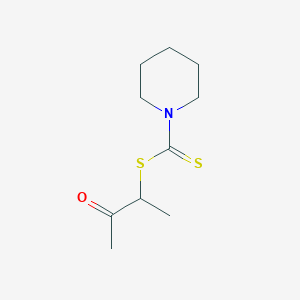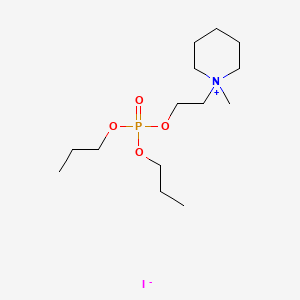
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This particular compound is characterized by the presence of a piperidinium core, a hydroxyethyl group, a methyl group, an iodide ion, and a dipropylphosphate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate typically involves multiple steps:
Formation of 1-(2-hydroxyethyl)-1-methylpiperidine: This can be achieved by reacting piperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Quaternization: The resulting 1-(2-hydroxyethyl)-1-methylpiperidine is then reacted with methyl iodide to form the quaternary ammonium iodide salt.
Phosphorylation: Finally, the quaternary ammonium iodide salt is reacted with dipropylphosphoric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylpiperidinium iodide dipropylphosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylpiperidinium iodide dipropylphosphate.
Substitution: Formation of piperidinium, 1-(2-hydroxyethyl)-1-methyl-, chloride or bromide, dipropylphosphate.
科学的研究の応用
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
作用機序
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or disrupt the integrity of microbial cell membranes, resulting in antimicrobial activity.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)piperidine
- 1-Methylpiperidine
- Dipropylphosphoric acid
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinium core, hydroxyethyl group, and dipropylphosphate group makes it distinct from other similar compounds. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
73771-91-2 |
|---|---|
分子式 |
C14H31INO4P |
分子量 |
435.28 g/mol |
IUPAC名 |
2-(1-methylpiperidin-1-ium-1-yl)ethyl dipropyl phosphate;iodide |
InChI |
InChI=1S/C14H31NO4P.HI/c1-4-12-17-20(16,18-13-5-2)19-14-11-15(3)9-7-6-8-10-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XOJXLOAQBMTGJD-UHFFFAOYSA-M |
正規SMILES |
CCCOP(=O)(OCCC)OCC[N+]1(CCCCC1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


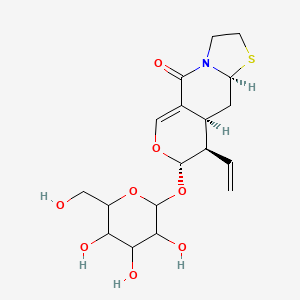
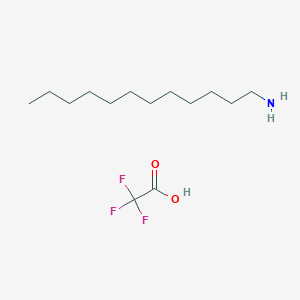
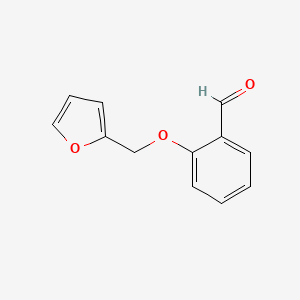
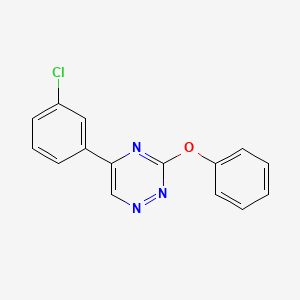
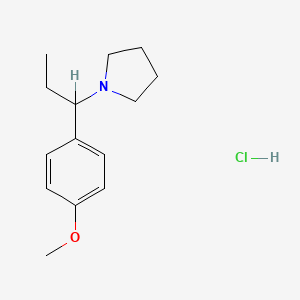
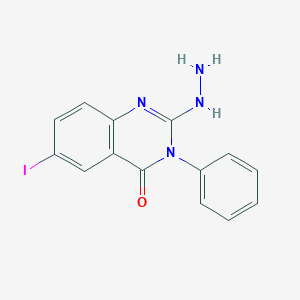


![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
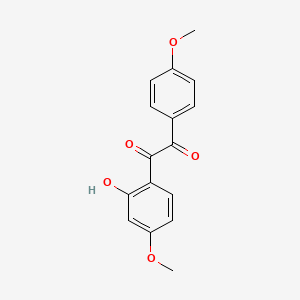

silane](/img/structure/B14449210.png)
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
